molecular formula C16H16N4O B12624737 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 934494-73-2

2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12624737
CAS No.: 934494-73-2
M. Wt: 280.32 g/mol
InChI Key: SVQPVMARWDTMKG-UHFFFAOYSA-N
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Description

2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one class of heterocycles, recognized as a "privileged scaffold" capable of providing ligands for several biological receptors due to its structural resemblance to natural purine bases found in DNA and RNA . This specific derivative is a recognized core structure in the development of kinase inhibitors. It is notably identified as the central chemotype of Voxtalisib (SAR245408, XL765), a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways . These pathways are critical regulators of cell growth, survival, and metabolism, making their inhibition a promising strategy in oncology research . The compound's structure allows for extensive modification at key diversity centers, enabling researchers to explore and optimize interactions with various therapeutic targets . Pyrido[2,3-d]pyrimidin-7(8H)-ones are extensively investigated for their therapeutic potential, particularly as targeted anticancer agents. Beyond PI3K/mTOR inhibition, analogs of this scaffold have demonstrated potent activity against other kinases, including cyclin-dependent kinases (CDKs), tyrosine-protein kinase transforming protein Abl, and Mitogen-activated protein (MAP) kinases . The 2-amino-8-ethyl-4-methyl-6-phenyl derivative serves as a critical intermediate for researchers synthesizing and evaluating novel small molecules for these applications. For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or human use. Researchers should handle this compound with care in accordance with their institution's safety protocols.

Properties

CAS No.

934494-73-2

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H16N4O/c1-3-20-14-12(10(2)18-16(17)19-14)9-13(15(20)21)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,17,18,19)

InChI Key

SVQPVMARWDTMKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=CC=C3)C)N

Origin of Product

United States

Preparation Methods

Synthesis via Amine Substitution

One common method for synthesizing 2-amino derivatives involves the reaction of pyrido[2,3-d]pyrimidine precursors with amines. The synthesis typically begins with ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which can be treated with ammonium hydroxide or methylamine to yield intermediate products.

Key Steps:

Reaction Step Reagent Yield
Treatment with ammonium hydroxide Ammonium hydroxide + Triethylamine 98%
Treatment with methylamine Aqueous methylamine 85%

The intermediates are then reduced using lithium aluminum hydride, followed by oxidation to form the desired pyrido[2,3-d]pyrimidin-7-one derivatives.

Condensation Reactions

Another effective approach involves condensing pyrido[2,3-d]pyrimidine derivatives with substituted phenylacetate esters in the presence of potassium fluoride on alumina. This method typically yields compounds in moderate to good yields.

Key Steps:

Reaction Step Reagent Yield
Condensation with phenylacetate esters KF/Alumina 30% - 60%

Reductive Amination

The reductive amination of pyrido[2,3-d]pyrimidine derivatives using aldehydes is another viable route. This process often employs Raney nickel as a catalyst and can lead to high yields of the desired amine products.

Key Steps:

Reaction Step Reagent Yield
Reductive amination with aldehydes Raney Ni in DMF High yield

This method has been shown to produce compounds that exhibit potent biological activity against various kinases.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic pathways that involve fewer steps and higher yields. For example, a one-pot reaction involving ethyl acetoacetate and piperidine under reflux conditions has been reported to yield pyrido[2,3-d]pyrimidin-7-one derivatives efficiently.

Key Steps:

Reaction Step Reagent Yield
One-pot reaction with ethyl acetoacetate Piperidine + Glacial acetic acid Efficient yield

This streamlined approach reduces the number of purification steps required and enhances overall efficiency.

The synthesis of 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods including amine substitution, condensation reactions, reductive amination, and alternative synthetic routes. Each method presents unique advantages in terms of yield and efficiency, making it essential for researchers to select the most appropriate technique based on their specific needs and available resources.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is C18H20N4OC_{18}H_{20}N_4O, with a molecular weight of approximately 304.39 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. Specifically, studies have shown that these compounds can act as inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cancer cell proliferation and survival. The inhibition of mTOR can starve cancer cells and shrink tumors:

  • Mechanism of Action : Compounds like 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one inhibit mTOR kinase activity, leading to reduced cell growth in various cancer models including glioblastoma and prostate cancer .

Antibacterial Properties

Pyrido[2,3-d]pyrimidine derivatives have also been explored for their antibacterial properties. They show promising activity against a range of bacterial pathogens:

  • Inhibition of Acetyl-CoA Carboxylase : Recent studies have identified heterobivalent inhibitors based on pyridopyrimidine structures that demonstrate superior antibacterial potency compared to traditional antibiotics .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways:

  • Glycogen Synthase Kinase-3 Inhibition : Some derivatives have been shown to effectively inhibit glycogen synthase kinase-3, which plays a role in various physiological processes including glucose metabolism and cell signaling .

Table 1: Summary of Research Findings on Anticancer Activity

Study ReferenceCancer TypeMechanismOutcome
GlioblastomamTOR inhibitionSignificant tumor shrinkage
Prostate CancerCell cycle arrestReduced cell proliferation
Breast CancerApoptosis inductionIncreased apoptosis rates

Table 2: Antibacterial Activity Data

Study ReferenceBacterial StrainIC50 (µg/mL)Mechanism
E. coli<5Acetyl-CoA Carboxylase inhibition
K. pneumoniae>256No significant activity

Mechanism of Action

The mechanism of action of 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Key Observations:

C2 Substitution: The amino group (NH2) in the target compound may enhance hydrogen bonding with kinase ATP-binding sites compared to phenylamino (PhNH) groups in Compound 1 .

C4 Substitution: Methyl groups (CH3) at C4, as seen in the target compound and PF-04691502, improve metabolic stability and selectivity compared to 4-amino or 4-phenoxy derivatives, which are associated with broader kinase interactions .

C6 Substitution : The phenyl group in the target compound contrasts with halogenated or heteroaromatic substituents (e.g., bromine in or pyridinyl in ). These modifications influence lipophilicity and steric interactions, affecting target specificity.

N8 Substitution : Ethyl (Et) and cyclopentyl groups at N8 are common in kinase inhibitors. The ethyl group in the target compound balances steric bulk and flexibility, while cyclopentyl (e.g., in PF-04691502) enhances potency but may reduce solubility .

Key Observations:

  • The target compound’s synthesis likely parallels methods for 4-substituted derivatives, utilizing microwave-assisted one-pot reactions for efficiency .
  • Halogenation strategies (e.g., bromine/iodine at C6) enable late-stage diversification, as seen in intermediates for PF-04691502 and CDK inhibitors .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility: The C4-methyl and N8-ethyl groups in the target compound likely confer moderate lipophilicity (predicted LogP ~2.5), balancing membrane permeability and aqueous solubility.
  • Metabolic Stability: Methyl groups at C4 reduce oxidative metabolism compared to amino or hydroxyl substituents, as observed in non-toxic 4-amino derivatives .

Biological Activity

2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core with specific substitutions that influence its biological activity. The general structure can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

1. Tyrosine Kinase Inhibition

Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 2-amino-8-ethyl-4-methyl-6-phenyl variants, exhibit potent inhibitory effects on various tyrosine kinases. These enzymes play crucial roles in cell signaling pathways associated with cancer progression and angiogenesis. For instance, compounds within this class have shown activity against:

  • Platelet-Derived Growth Factor Receptor (PDGFr)
  • Fibroblast Growth Factor Receptor (FGFr)

These interactions suggest potential applications in oncology and treatment of proliferative disorders .

2. Adenosine Receptor Affinity

Studies have demonstrated that related compounds act as antagonists at adenosine receptors, particularly A1 and A2A subtypes. The affinity for these receptors was quantified with K_i values indicating high potency (5 nM for rat A1 receptors) . This activity suggests implications for cardiovascular and neurological conditions.

1. Antitumor Activity

The compound has been explored for its antitumor properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including melanoma and lung cancer cells. The mechanisms involve inducing apoptosis and inhibiting cell cycle progression through kinase inhibition .

2. Antihypertensive Effects

Some derivatives have been identified as potential antihypertensive agents by acting as angiotensin II receptor antagonists. This highlights the versatility of the pyrido[2,3-d]pyrimidine scaffold in addressing multiple therapeutic targets .

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/EnzymeIC50/Ki ValueReference
Tyrosine Kinase InhibitionPDGFrLow nanomolar range
Adenosine Receptor AntagonismA1 Receptor5 nM (rat)
Antitumor ActivityVarious cancer cell linesIC50 ~30–100 nM
AntihypertensiveAngiotensin II ReceptorVariable

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, and how can substituents at the C4 position be introduced?

  • Methodological Answer : Pyrido[2,3-d]pyrimidin-7(8H)-ones are typically synthesized via cyclization reactions starting from pyrimidine aldehydes or acrylates. For example, microwave-assisted one-pot reactions between methyl acrylate, malononitrile, and phenyl guanidine yield intermediates like 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, with yields of 65–70% . Introducing substituents at C4 requires precursors with pre-existing groups (e.g., chloro-substituted pyrimidine aldehydes), enabling subsequent nucleophilic substitution (e.g., with amines) . Challenges include avoiding unwanted ring-opening during cyclization.

Q. How can researchers validate the structural identity and purity of synthesized pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, 1H^1H NMR of 8-(4-aminobutyl)-6-(2-chlorophenyl) derivatives shows characteristic peaks for aromatic protons (δ = 7.89–7.36 ppm) and aliphatic chains (δ = 4.40–1.52 ppm) . Purity is confirmed via HPLC (≥95% at UV 280/310 nm) and LCMS analysis .

Q. What in vitro assays are suitable for initial screening of kinase inhibitory activity for this compound class?

  • Methodological Answer : Kinase inhibition assays using recombinant kinases (e.g., Cdks, SIKs) with ATP-competitive binding are standard. IC50_{50} values are determined via fluorescence-based or radiometric assays. For example, pyrido[2,3-d]pyrimidin-7(8H)-ones targeting Cdk4 exhibit IC50_{50} values as low as 0.004 µM ([ATP] = 25 µM) . Selectivity profiling against kinase panels (e.g., >50 kinases) is essential to identify off-target effects .

Advanced Research Questions

Q. How can substituent modifications at the C6 and C8 positions enhance selectivity toward specific kinase subfamilies (e.g., Salt-Inducible Kinases vs. Cyclin-Dependent Kinases)?

  • Methodological Answer : Substituents at C6 (e.g., 2,6-dichlorophenyl) and C8 (e.g., ethyl or cyclopentyl groups) influence kinase selectivity. For instance, 8-ethyl derivatives show preferential inhibition of Cdks, while 4-aminobutyl chains at C8 shift selectivity toward Salt-Inducible Kinases (SIKs) . Computational docking studies (e.g., using Cdk2/SIK crystal structures) guide rational design by mapping steric and electronic interactions in the ATP-binding pocket .

Q. What strategies address synthetic limitations in diversifying the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones?

  • Methodological Answer : Post-synthetic modifications via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution are effective. For example, 4-chloro intermediates allow substitution with amines or thiols under microwave conditions . Alternatively, autocatalytic photoinduced dehydrogenation in DMSO introduces unsaturation at C5–C6, enabling further functionalization .

Q. How should researchers resolve contradictory data in biological assays (e.g., varying IC50_{50} values across cell lines)?

  • Methodological Answer : Contradictions often arise from differences in ATP concentrations, cell permeability, or off-target effects. Normalize assays using consistent [ATP] levels (e.g., near physiological 1 mM). Validate cell-based results with genetic knockdowns (e.g., siRNA for target kinases) and orthogonal assays (e.g., Western blotting for downstream biomarkers like pRb phosphorylation) .

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